molecular formula C8H8BrClN2O2 B8278694 (2-Bromo-5-chloro-4-methoxy-phenyl)-urea

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea

Cat. No.: B8278694
M. Wt: 279.52 g/mol
InChI Key: HNAMEBLCPQJVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-5-chloro-4-methoxy-phenyl)-urea is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (2-Bromo-5-chloro-4-methoxy-phenyl)-urea exhibit promising anticancer properties. Studies have demonstrated that modifications to the urea moiety can enhance the potency of these compounds against various cancer cell lines. For instance, the introduction of electron-withdrawing groups or varying the spacer between the aromatic ring and urea functionality has been shown to significantly affect their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

VEGFR-2 Inhibition

This compound derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring could enhance binding affinity and inhibitory potency against VEGFR-2, making these compounds valuable candidates for further development as anti-tumor agents .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Certain derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of specific functional groups on the aromatic ring was linked to enhanced activity against Gram-positive and Gram-negative bacteria .

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

  • Acetylation : Reacting with acetic anhydride to form acetyl derivatives.
  • Formation of Unsymmetrical Ureas : By reacting with different amines or isocyanates .

These reactions highlight its utility in synthesizing more complex molecules for pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective treatment option .

Case Study 2: VEGFR-2 Inhibition

In a preclinical study, several derivatives were evaluated for their ability to inhibit VEGFR-2 activity in vitro. The most potent compound exhibited an IC50 value significantly lower than standard inhibitors, indicating its potential as a novel therapeutic agent for cancer treatment .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AnticancerVarious Cancer Cells9.51 - 83.41
VEGFR-2 InhibitionVEGFR-2< 10
AntimicrobialGram-positive/negativeVariable

Properties

Molecular Formula

C8H8BrClN2O2

Molecular Weight

279.52 g/mol

IUPAC Name

(2-bromo-5-chloro-4-methoxyphenyl)urea

InChI

InChI=1S/C8H8BrClN2O2/c1-14-7-2-4(9)6(3-5(7)10)12-8(11)13/h2-3H,1H3,(H3,11,12,13)

InChI Key

HNAMEBLCPQJVMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)NC(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.0 g (8.5 mmol) 2-bromo-5-chloro-4-methoxy aniline in 20 ml acetic acid and 20 ml water was added in small portions 1.37 g (17 mmol) potassium cyanate. The mixture was stirred at r.t. for 2 hours, neutralized with 2N NaOH and the product was extracted into ethyl acetate. Removal of the solvent and crystallization with ether gave 0.69 g (29%) of the desired urea.
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
29%

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